PF-04628935

Ghrelin receptor pharmacology GHS-R1a Binding affinity

PF-04628935 is a potent, orally bioavailable inverse agonist of the ghrelin receptor (GHS-R1a), also known as the growth hormone secretagogue receptor. It was developed by Pfizer and is identified as 'compound 10n' in a medicinal chemistry campaign exploring the spirocyclic piperidine-azetidine scaffold.

Molecular Formula C24H26ClN7OS
Molecular Weight 496.0 g/mol
Cat. No. B609930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-04628935
SynonymsPF-04628935;  PF04628935;  PF 04628935;  PF-4628935;  PF4628935;  PF 4628935.
Molecular FormulaC24H26ClN7OS
Molecular Weight496.0 g/mol
Structural Identifiers
SMILESCC1=CN2C=C(N=C2S1)CC(=O)N3CCC4(CC3)CN(C4)CC5=C(C=C(C=C5)N6N=CC=N6)Cl
InChIInChI=1S/C24H26ClN7OS/c1-17-12-31-14-19(28-23(31)34-17)10-22(33)30-8-4-24(5-9-30)15-29(16-24)13-18-2-3-20(11-21(18)25)32-26-6-7-27-32/h2-3,6-7,11-12,14H,4-5,8-10,13,15-16H2,1H3
InChIKeyMTDYDDJVCIHZKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PF-04628935: A Potent GHS-R1a Inverse Agonist for Metabolic and CNS Research


PF-04628935 is a potent, orally bioavailable inverse agonist of the ghrelin receptor (GHS-R1a), also known as the growth hormone secretagogue receptor [1]. It was developed by Pfizer and is identified as 'compound 10n' in a medicinal chemistry campaign exploring the spirocyclic piperidine-azetidine scaffold . With a high affinity for the receptor (IC50 = 4.6 nM), PF-04628935 is a key tool compound for investigating the role of constitutive GHS-R1a activity in appetite regulation, energy homeostasis, and stress-related behaviors [1]. The compound demonstrates reasonable brain penetration and 43% oral bioavailability in rats, making it suitable for systemic administration in preclinical studies [1].

PF-04628935: Why Not All GHS-R1a Antagonists Are Created Equal


The ghrelin receptor (GHS-R1a) exhibits high constitutive activity, meaning it signals even in the absence of its natural ligand, ghrelin. This crucial property renders a simple 'antagonist' inadequate for fully blocking the receptor's function. PF-04628935 is distinguished from many comparators by its robust 'inverse agonist' pharmacology, which actively reduces this basal signaling [1]. This mechanistic distinction translates to divergent in vivo effects. For instance, while the competitive antagonist GSK1614343 paradoxically increased food intake and body weight in animal models [2], PF-04628935's inverse agonism is associated with different behavioral outcomes, such as blocking the anxiogenic-like effects of ghrelin [3]. Therefore, substituting PF-04628935 with a compound that lacks inverse agonist activity may yield fundamentally different, and even opposing, experimental results, compromising data integrity and study conclusions.

PF-04628935: Quantifiable Differentiation from Key GHS-R1a Modulators


PF-04628935 vs. JMV 2959: Binding Affinity and Inverse Agonism Profile

PF-04628935 demonstrates superior binding affinity and a critical mechanistic distinction compared to JMV 2959. PF-04628935 is an inverse agonist (IC50 = 4.6 nM) [1], while JMV 2959 acts as a pure antagonist (IC50 = 32 nM) [2]. This means PF-04628935 can actively suppress the receptor's high constitutive activity, a feature JMV 2959 lacks [2]. This functional difference is paramount for studies investigating the role of basal GHS-R1a signaling.

Ghrelin receptor pharmacology GHS-R1a Binding affinity Inverse agonism

PF-04628935 vs. YIL-781: Potency in Binding Assays

PF-04628935 exhibits superior potency in direct binding assays compared to the orally active antagonist YIL-781. PF-04628935 has a reported IC50 of 4.6 nM for the human GHS-R1a receptor [1]. In contrast, YIL-781's potency is typically reported as a pIC50 value of 7.90-8.27 (equivalent to an IC50 range of 5.4-12.6 nM) for inhibiting ghrelin-induced calcium mobilization, a functional readout . The direct binding data for PF-04628935 confirms a higher affinity interaction with the target.

Ghrelin receptor pharmacology GHS-R1a Binding affinity Potency

PF-04628935 vs. GSK1614343: Divergent Functional Outcomes and Inverse Agonist Status

A direct comparison of functional outcomes highlights a crucial difference between PF-04628935 and GSK1614343. PF-04628935 is a confirmed inverse agonist capable of reducing basal GHS-R1a signaling [1]. In contrast, GSK1614343 is a selective competitive antagonist with no partial agonist properties, which unexpectedly stimulated food intake and body weight gain in both rats and dogs, an effect not observed with PF-04628935 [2]. This divergence underscores the critical importance of inverse agonist pharmacology for specific research applications.

Ghrelin receptor pharmacology GHS-R1a Inverse agonism Functional selectivity

PF-04628935 vs. PF-5190457: The Preclinical Tool vs. Clinical Candidate

PF-04628935 serves as a crucial preclinical tool compound that enabled the development of its clinical successor, PF-5190457. Both are inverse agonists from the same spirocyclic piperidine-azetidine series, but PF-04628935 is the foundational molecule for which extensive early SAR and in vivo profiling were published, establishing the viability of this chemotype [1]. While PF-5190457 is the optimized clinical candidate with advanced ADME properties [2], PF-04628935 remains the more widely characterized and accessible compound for foundational research. Its detailed characterization in the literature [1] makes it the logical choice for validating new assays or replicating published findings.

Ghrelin receptor pharmacology GHS-R1a Preclinical tool compound Clinical candidate

PF-04628935: Optimal Use Cases Based on Differentiated Properties


Investigating Constitutive GHS-R1a Signaling

PF-04628935's confirmed inverse agonist activity (IC50 = 4.6 nM) makes it the superior choice over pure antagonists like JMV 2959 or GSK1614343 for studies aimed at understanding the physiological role of basal, ligand-independent GHS-R1a signaling [REFS-1, REFS-2].

CNS-Focused Behavioral Studies Requiring Brain Penetration

With its established brain penetration [1], PF-04628935 is validated for studies involving central GHS-R1a circuits. Its ability to block ghrelin-induced behavioral effects in the dorsal raphe nucleus [3] demonstrates its utility in anxiety and stress research.

Metabolic Studies Avoiding Appetite-Stimulation Confounds

Unlike the antagonist GSK1614343, which paradoxically increased food intake [2], PF-04628935 is not associated with this effect. This makes it a cleaner tool for metabolic research where a pure inverse agonist profile is required to avoid confounding results.

Validating New Assays for Ghrelin Receptor Pharmacology

As a well-characterized 'compound 10n' from a foundational medicinal chemistry publication [1], PF-04628935 serves as an ideal reference standard for establishing and validating new binding, functional, or in vivo assays for GHS-R1a.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF-04628935

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.